molecular formula C14H15NO B8506884 2-(4-Ethylbenzyl)-3-hydroxypyridine

2-(4-Ethylbenzyl)-3-hydroxypyridine

Cat. No. B8506884
M. Wt: 213.27 g/mol
InChI Key: DEJKAMCZOHTLTP-UHFFFAOYSA-N
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Patent
US07439232B2

Procedure details

A mixture of 4-ethylphenyl-3-hydroxypyridin-2-yl-methanol (0.60 g, 2.62 mmol), 20% palladium hydroxide/carbon (300 mg) and acetic acid (8 mL) was stirred under a hydrogen atmosphere for 76 hours. After filtration to remove the insoluble materials, the filtrate was purified by silica gel column chromatography (hexane:ethyl acetate=1:1) to give 2-(4-ethylbenzyl)-3-hydroxypyridine (0.46 g, 82%) as a colorless powder.
Name
4-ethylphenyl-3-hydroxypyridin-2-yl-methanol
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([CH:9]([C:11]2[C:16]([OH:17])=[CH:15][CH:14]=[CH:13][N:12]=2)O)=[CH:5][CH:4]=1)[CH3:2]>[OH-].[OH-].[Pd+2].C(O)(=O)C>[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:11]2[C:16]([OH:17])=[CH:15][CH:14]=[CH:13][N:12]=2)=[CH:5][CH:4]=1)[CH3:2] |f:1.2.3|

Inputs

Step One
Name
4-ethylphenyl-3-hydroxypyridin-2-yl-methanol
Quantity
0.6 g
Type
reactant
Smiles
C(C)C1=CC=C(C=C1)C(O)C1=NC=CC=C1O
Name
Quantity
300 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred under a hydrogen atmosphere for 76 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
to remove the insoluble materials
CUSTOM
Type
CUSTOM
Details
the filtrate was purified by silica gel column chromatography (hexane:ethyl acetate=1:1)

Outcomes

Product
Details
Reaction Time
76 h
Name
Type
product
Smiles
C(C)C1=CC=C(CC2=NC=CC=C2O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.46 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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